molecular formula C7H10O2 B2376531 4-Methylhexa-2,4-dienoic acid CAS No. 26526-09-0; 69804-82-6

4-Methylhexa-2,4-dienoic acid

Cat. No.: B2376531
CAS No.: 26526-09-0; 69804-82-6
M. Wt: 126.155
InChI Key: QAJOHPAPIABXTF-UTTVJGTNSA-N
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Description

4-Methylhexa-2,4-dienoic acid (IUPAC name: (2E,4E)-4-methylhexa-2,4-dienoic acid) is an unsaturated carboxylic acid with the molecular formula C₇H₁₀O₂ and a conjugated diene system. It is characterized by methyl substitution at the C4 position (). This compound is naturally occurring in microbial metabolites, such as:

  • Jomthonic acids A and C, produced by Streptomyces spp., where it contributes to preadipocyte differentiation into mature adipocytes ().
  • Salinamide A, a bicyclic depsipeptide antibiotic from marine Streptomyces sp. CNB-091, where its (2Z,4E)-isomer is incorporated ().

Its structural features, including the conjugated diene and methyl substituent, influence its biological activity and physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-4-methylhexa-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-5H,1-2H3,(H,8,9)/b5-4+,6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJOHPAPIABXTF-UTTVJGTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26526-09-0
Record name 4-methylhexa-2,4-dienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its conjugated double bonds. Key pathways include:

  • Ozonolysis : Atmospheric studies demonstrate ozonolysis generates low-molecular-weight aldehydes and ketones. For example, ozonolysis of structurally related terpenes (e.g., β-ocimene) produces 4-methylhexa-2,4-dienal as an intermediate, which further oxidizes to carboxylic acids .

  • Hydroxyl Radical (OH) Oxidation : Reaction with OH radicals occurs at a rate of 1.61×1010cm3molecule1s11.61\times 10^{-10}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1}
    , leading to fragmentation products like acrylic acid (72 m/z) .

Table 1: Oxidation Pathways

Reaction TypeReagents/ConditionsMajor ProductsReference
OzonolysisO₃, ambient conditionsAldehydes, ketones
OH OxidationOH radicalsLow-MW acids (e.g., acrylic acid)

Reduction Reactions

Hydrogenation of the double bonds yields saturated derivatives:

  • Catalytic Hydrogenation : Using H₂ gas and palladium catalysts, the conjugated diene system is reduced to a single bond, forming 4-methylhexanoic acid.

Cycloaddition Reactions

The conjugated diene participates in Diels-Alder reactions, forming six-membered cyclic adducts. For example:

  • With Dienophiles : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions to yield bicyclic esters or lactones.

Mechanistic Insight :
The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the diene’s HOMO interacts with the dienophile’s LUMO. Steric and electronic effects from the methyl group influence regioselectivity.

Environmental Degradation

In atmospheric chemistry, the compound degrades via:

  • Gas-Phase Reactions : With OH radicals (k=1.61×1010cm3molecule1s1k=1.61\times 10^{-10}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1}
    ) and ozone (k=4.13×1017cm3molecule1s1k=4.13\times 10^{-17}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1}
    ) .

  • Secondary Organic Aerosol (SOA) Formation : Degradation products contribute to aerosol particle formation, impacting air quality .

Table 2: Environmental Reaction Kinetics
| Reactant | Rate Constant (kk
) | Half-Life (Atmospheric) | Reference |
|-------------|------------------------------------------------|--------------------------|-----------|
| OH radicals | 1.61×1010cm3molecule1s11.61\times 10^{-10}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1}
| ~2 hours | |
| Ozone | 4.13×1017cm3molecule1s14.13\times 10^{-17}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1}
| ~10 days | |

Acid-Catalyzed Transformations

In acidic media, the compound may undergo cyclization or esterification:

  • Cyclization : Analogous to α,β,γ,δ-unsaturated ketones, acid catalysis could promote diazepine formation via hydrazone intermediates .

Biological Interactions

Though not directly studied, degradation products (e.g., aldehydes) exhibit ecological impacts, such as influencing insect behavior or plant defense mechanisms .

Comparison with Similar Compounds

Structural Analogues: Chain Length and Substituent Variations

The table below compares 4-methylhexa-2,4-dienoic acid with structurally related dienoic acids:

Compound Name Molecular Formula Substituents/Modifications Key Features Biological/Functional Role
This compound C₇H₁₀O₂ Methyl at C4 Conjugated diene, α,β-unsaturated acid Adipocyte differentiation , antibiotic
Hexa-2,4-dienoic acid C₆H₈O₂ No substituents Simplest hexadienoic acid Industrial applications (e.g., preservatives)
4-Ethylhexa-2,4-dienoic acid C₈H₁₂O₂ Ethyl at C4 Increased hydrophobicity and steric bulk vs. methyl Unknown (structural analogue)
2-Methylpenta-2,4-dienoic acid C₆H₈O₂ Methyl at C2, shorter chain (penta) Shorter backbone, altered double bond positions Synthetic intermediate
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) C₁₂H₁₀O₄ Hydroxyl at C2, oxo and phenyl at C6 Meta-cleavage product (MCP) in aromatic degradation Substrate for HsaD hydrolase in microbial pathways
Key Observations:
  • Ethyl substitution further increases hydrophobicity but may reduce metabolic stability .
  • Chain Length: Shorter-chain analogues like 2-methylpenta-2,4-dienoic acid exhibit different reactivity due to reduced conjugation and steric constraints .
  • Functional Groups : Hydroxyl and oxo groups (e.g., in HOPDA) increase polarity, making these compounds prone to enzymatic hydrolysis .
Antimicrobial and Anticancer Agents
  • This compound is integral to salinamide A, which shows activity against Gram-positive bacteria . In contrast, jomthonic acids (containing the same acid) specifically induce adipocyte differentiation without cytotoxicity .
  • A54556 antibiotic complex includes (2E,4E)-hexa-2,4-dienoic acid (lacking methyl), which exhibits moderate activity against staphylococci . This highlights the methyl group's role in modulating target specificity.
Metabolic Pathways
  • HOPDA and its derivatives are critical intermediates in microbial degradation of aromatics (e.g., biphenyl, testosterone). Enzymes like HsaD show 4–33× higher specificity for steroidal substrates (e.g., DSHA) over HOPDA, emphasizing the impact of substituents on enzyme-substrate interactions .

Physicochemical Properties

  • Molecular Weight and Solubility: this compound (140.16 g/mol) is less polar than hydroxylated analogues like HOPDA (242.21 g/mol), which may explain its incorporation into lipophilic antibiotics . Hydroxy-oxo derivatives (e.g., 2-hydroxy-6-oxo-hepta-2,4-dienoic acid) exhibit variable solubility in polar solvents due to hydrogen-bonding capacity .

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